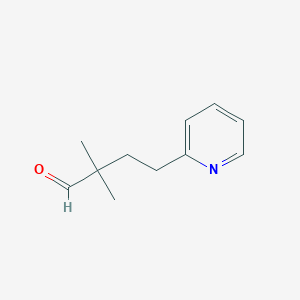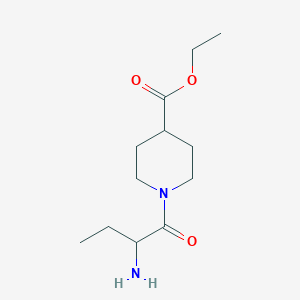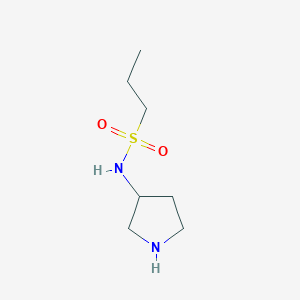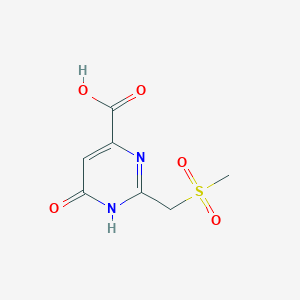
6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both piperidine and pyrimidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction can be catalyzed by a palladium complex, which facilitates the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods often utilize microwave irradiation or other advanced techniques to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyrimidine derivatives: Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are structurally related and have similar pharmacological properties.
Uniqueness
6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to the combination of both piperidine and pyrimidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of bioactive molecules with diverse pharmacological activities.
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(4-aminopiperidin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-6-11-8/h5-7H,1-4,10H2,(H,11,12,14) |
InChI Key |
MZFUGHCZTNVAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)



![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)



![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)



![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)

